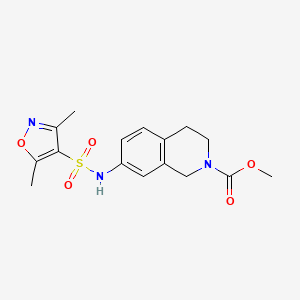

methyl 7-(3,5-dimethylisoxazole-4-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(3,5-dimethylisoxazole-4-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative featuring a unique sulfonamido-linked 3,5-dimethylisoxazole moiety and a methyl ester group. The isoquinoline scaffold is widely studied in medicinal chemistry due to its structural similarity to bioactive alkaloids, enabling interactions with enzymes, receptors, or ion channels.

Properties

IUPAC Name |

methyl 7-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-10-15(11(2)24-17-10)25(21,22)18-14-5-4-12-6-7-19(16(20)23-3)9-13(12)8-14/h4-5,8,18H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVRLBCCDNKXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a part of ongoing research and its exact targets are still under investigation.

Mode of Action

It is believed to interact with its targets in a way that modulates their activity, but the specifics of this interaction are still being studied.

Biochemical Pathways

The compound is thought to affect certain biochemical pathways, but the specifics of these pathways and their downstream effects are still being researched.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently under investigation. These properties will have a significant impact on the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are still being studied. Early research suggests that the compound may have potential therapeutic effects, but further studies are needed to confirm these findings.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness.

Biological Activity

Methyl 7-(3,5-dimethylisoxazole-4-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant research findings.

The compound primarily targets the Bromodomain-containing protein 4 (BRD4) . It functions as an inhibitor of BRD4, which is involved in the regulation of gene transcription and has been implicated in various cancers. By inhibiting BRD4, the compound modulates several biochemical pathways, notably affecting the expression of oncogenes such as c-MYC and influencing cell cycle progression.

Key Biochemical Pathways

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, which is crucial for preventing uncontrolled cell proliferation.

- DNA Damage Response : It has been shown to increase levels of γ-H2AX, a marker for DNA damage, indicating that it may promote DNA damage in tumor cells.

- Inhibition of Cell Migration : The compound reduces the migratory capacity of cancer cells, which is vital for metastasis prevention.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Triple-Negative Breast Cancer (TNBC) : The compound demonstrated potent anti-proliferative effects against TNBC cell lines.

- MCF-7 Cells : Inhibition rates were observed with IC50 values indicating effective concentration ranges for therapeutic applications.

| Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| MCF-7 | 0.16 | 83.6 |

| HCT116 (Colorectal) | 1.1 | 59.7 |

Case Studies and Research Findings

-

Study on Colorectal Cancer Cells :

- A study evaluated the effects of the compound on HCT116 cells, revealing that it significantly down-regulated c-MYC and Bcl-2 while up-regulating HEXIM1. This suggests a dual mechanism where the compound not only inhibits proliferation but also promotes apoptosis through intrinsic pathways.

-

In Vivo Studies :

- In experiments using CT-26 mouse models (colorectal cancer), administration of the compound led to a tumor suppression rate of 56.1% , showcasing its potential for therapeutic use without severe toxicity.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties indicate that the compound is stable at room temperature and can be effectively transported across cellular membranes via specific transporters. Its safety profile appears favorable based on preliminary studies, with no serious side effects reported during in vivo evaluations.

Comparison with Similar Compounds

The compound’s structural analogs, primarily 6,7-dimethoxy-substituted isoquinoline derivatives, exhibit variations in substituents that significantly alter physicochemical and biological behaviors. Below is a systematic comparison:

Structural Modifications and Key Differences

Target Compound

- Substituents :

- Position 7 : 3,5-Dimethylisoxazole-4-sulfonamido group.

- Position 2 : Methyl ester.

- The methyl ester offers moderate lipophilicity compared to bulkier esters.

Analog 1: Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (6d)

- Substituents :

- Positions 6/7 : Methoxy groups.

- Position 2 : Ethyl ester.

- Methoxy groups reduce steric hindrance but lack the sulfonamido group’s hydrogen-bonding versatility .

Analog 2: 6,7-Dimethoxy-1-Methyl-2-(Methylsulfonyl)-1,2,3,4-Tetrahydroisoquinoline (6e)

- Substituents :

- Position 2 : Methylsulfonyl group.

- Key Differences :

Analog 3: 6,7-Dimethoxy-1-Methyl-N-Phenyl-3,4-Dihydroisoquinoline-2(1H)-Carboxamide (6f)

- Substituents :

- Position 2 : Phenylcarboxamide.

- Key Differences :

Hypothesized Property Comparisons

| Property | Target Compound | Ethyl Ester (6d) | Methylsulfonyl (6e) | Phenylcarboxamide (6f) |

|---|---|---|---|---|

| Solubility | Moderate (sulfonamido enhances) | Low (ethyl ester) | Very low (sulfonyl group) | Low (aromatic bulk) |

| Metabolic Stability | High (methyl ester) | Moderate (ethyl ester) | High (sulfonyl group) | Variable (amide hydrolysis) |

| Bioactivity | Potential kinase inhibition | CNS activity (methoxy groups) | Limited (lack of H-bonding) | Receptor-binding (amide) |

Research Findings and Implications

- Sulfonamido vs. Carboxamide : The target compound’s sulfonamido group is more resistant to enzymatic cleavage than carboxamides (e.g., 6f), suggesting prolonged in vivo activity .

- Dimethoxy vs. Dimethylisoxazole : Methoxy groups (6d–6h) prioritize lipophilicity, while the dimethylisoxazole in the target compound may enhance metabolic stability and target specificity via heterocyclic interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 7-(3,5-dimethylisoxazole-4-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling 3,5-dimethylisoxazole-4-sulfonyl chloride with a dihydroisoquinoline precursor under anhydrous conditions. Key steps include:

- Esterification : Use of methyl chloroformate in dichloromethane with a tertiary amine base (e.g., triethylamine) to form the carboxylate ester .

- Sulfonamide Formation : React the isoquinoline intermediate with the sulfonyl chloride derivative in a 1:1.2 molar ratio under nitrogen atmosphere. Monitor completion via TLC (silica gel, hexane:ethyl acetate 3:1).

- Yield Optimization : Increase reaction time to 24–48 hours and use catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : Employ reverse-phase HPLC with a mobile phase of methanol:water (70:30) and a C18 column. Adjust pH to 5.5 using phosphoric acid for improved peak resolution .

- Spectroscopic Analysis : Confirm the sulfonamide (-SONH-) linkage via IR spectroscopy (absorbance at ~1340 cm and ~1150 cm). Use H-NMR to verify methyl groups on the isoxazole ring (δ 2.4–2.6 ppm) and dihydroisoquinoline protons (δ 3.1–3.3 ppm) .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Store in amber vials at -20°C under inert gas (argon) to prevent oxidation. Avoid exposure to humidity (>60% RH accelerates hydrolysis of the sulfonamide group) .

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., free sulfonic acid or dihydroisoquinoline derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Parameterize the sulfonamide group’s partial charges using DFT calculations at the B3LYP/6-31G* level .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonds between the isoxazole ring and catalytic residues .

Q. What experimental designs are suitable for evaluating the compound’s environmental persistence and ecotoxicity?

- Methodological Answer :

- Fate Studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Quantify half-life (t) via LC-MS/MS under controlled pH (6–8) and temperature (25°C) .

- Ecotoxicity Assays : Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hours. Calculate LC using probit analysis and compare to baseline toxicity models (e.g., ECOSAR) .

Q. How can contradictory data on the compound’s bioactivity (e.g., conflicting IC values) be resolved?

- Methodological Answer :

- Assay Standardization : Replicate assays in triplicate using identical cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hours). Control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Meta-Analysis : Apply Bayesian statistics to aggregate data from multiple studies. Weight results by assay quality (e.g., cell viability >90% in controls) .

Key Methodological Recommendations

- Synthetic Challenges : Prioritize protecting-group strategies for the dihydroisoquinoline nitrogen during sulfonylation to avoid side reactions .

- Analytical Pitfalls : Calibrate HPLC detectors at 254 nm to capture sulfonamide-specific absorbance while minimizing interference from ester groups .

- Theoretical Frameworks : Align mechanistic studies with density functional theory (DFT) to rationalize reaction pathways or bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.